molecular formula C11H11NO2 B14441071 4H-1,3-Oxazin-5(6H)-one, 2-(4-methylphenyl)- CAS No. 77580-69-9

4H-1,3-Oxazin-5(6H)-one, 2-(4-methylphenyl)-

Cat. No.: B14441071
CAS No.: 77580-69-9
M. Wt: 189.21 g/mol
InChI Key: BUMIVVFUCLJKRE-UHFFFAOYSA-N
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Description

4H-1,3-Oxazin-5(6H)-one, 2-(4-methylphenyl)-: is a heterocyclic compound that contains an oxazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Oxazin-5(6H)-one, 2-(4-methylphenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a substituted aniline with a carbonyl compound, followed by cyclization in the presence of a dehydrating agent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Oxazin-5(6H)-one, 2-(4-methylphenyl)-: can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of the oxazinone ring.

    Substitution: Replacement of substituents on the aromatic ring or the oxazinone ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4H-1,3-Oxazin-5(6H)-one, 2-(4-methylphenyl)-:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the development of bioactive molecules.

    Medicine: Investigated for its pharmacological properties.

    Industry: Utilized in the production of advanced materials.

Mechanism of Action

The mechanism of action of 4H-1,3-Oxazin-5(6H)-one, 2-(4-methylphenyl)- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4H-1,3-Oxazin-5(6H)-one, 2-phenyl-
  • 4H-1,3-Oxazin-5(6H)-one, 2-(4-chlorophenyl)-
  • 4H-1,3-Oxazin-5(6H)-one, 2-(4-methoxyphenyl)-

Uniqueness

4H-1,3-Oxazin-5(6H)-one, 2-(4-methylphenyl)-: is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

77580-69-9

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-(4-methylphenyl)-4H-1,3-oxazin-5-one

InChI

InChI=1S/C11H11NO2/c1-8-2-4-9(5-3-8)11-12-6-10(13)7-14-11/h2-5H,6-7H2,1H3

InChI Key

BUMIVVFUCLJKRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NCC(=O)CO2

Origin of Product

United States

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